molecular formula C5H3Cl3N2 B13037255 4,5-Dichloro-6-(chloromethyl)-pyrimidine CAS No. 105708-06-3

4,5-Dichloro-6-(chloromethyl)-pyrimidine

Cat. No.: B13037255
CAS No.: 105708-06-3
M. Wt: 197.45 g/mol
InChI Key: MHLODSYJYGXERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-6-(chloromethyl)-pyrimidine is a chemical compound with the molecular formula C5H3Cl3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrimidine ring, making it a highly reactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-(chloromethyl)-pyrimidine typically involves the chlorination of 6-methylpyrimidine. One common method includes the reaction of 6-methylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-(chloromethyl)-pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 4,5-dichloro-6-methylpyrimidine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine aldehydes or carboxylic acids.

    Reduction: 4,5-Dichloro-6-methylpyrimidine.

Scientific Research Applications

4,5-Dichloro-6-(chloromethyl)-pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-(chloromethyl)-pyrimidine involves its reactivity towards nucleophiles. The electron-withdrawing effect of the chlorine atoms makes the pyrimidine ring more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce different functional groups onto the pyrimidine ring. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-5-(chloromethyl)-pyrimidine
  • 2,4-Dichloro-6-(chloromethyl)-pyrimidine
  • 4,5-Dichloro-2-(chloromethyl)-pyrimidine

Uniqueness

4,5-Dichloro-6-(chloromethyl)-pyrimidine is unique due to the specific positioning of the chlorine atoms and the chloromethyl group on the pyrimidine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications that other similar compounds may not be able to achieve.

Properties

CAS No.

105708-06-3

Molecular Formula

C5H3Cl3N2

Molecular Weight

197.45 g/mol

IUPAC Name

4,5-dichloro-6-(chloromethyl)pyrimidine

InChI

InChI=1S/C5H3Cl3N2/c6-1-3-4(7)5(8)10-2-9-3/h2H,1H2

InChI Key

MHLODSYJYGXERC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Cl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.